molecular formula C17H16FN3O2S2 B2601095 4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 869069-75-0

4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide

Cat. No. B2601095
CAS RN: 869069-75-0
M. Wt: 377.45
InChI Key: GLIAINZNHDJWSE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C27H32FN9O2 . It is also known as BLU-667 or Pralsetinib . The structure of the molecule includes a 4-fluoro-1H-pyrazol-1-yl group and a 4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of functional groups. It includes a pyrazole ring, a pyrimidine ring, and a pyridine ring, among others . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO to a concentration of at least 100 mg/mL (187.41 mM), but is insoluble in water .

Scientific Research Applications

Antidiabetic Activity

Research into fluorinated pyrazoles and sulfonamide derivatives has shown significant promise in the development of antidiabetic agents. The synthesis of these compounds involves the condensation of hydrazino benzenesulfonamide with fluorochalcones, yielding derivatives that exhibited considerable hypoglycemic effects in preliminary biological screenings. Molecular property calculations of these compounds suggest potential for future drug discovery endeavors (Faidallah et al., 2016).

Sensing Applications

Sulfonamide compounds have been utilized in the development of reaction-based fluorescent probes for discriminating toxic benzenethiols from biologically active aliphatic thiols, important for chemical, biological, and environmental sciences. These probes offer high selectivity, sensitivity, and the ability to operate under mild conditions, demonstrating their potential in environmental and biological monitoring (Wang et al., 2012).

Antimicrobial Activity

Studies on benzenesulfonamide derivatives have shown their potential as antimicrobial agents. New derivatives were synthesized and showed promising dual antibacterial and antifungal potency, highlighting their value in developing new antimicrobial treatments (Abbas et al., 2017).

Photophysical Properties

Investigations into the photophysical properties of sulfonamide derivatives have led to the development of new fluorophores with potential applications in materials science. These compounds exhibit unique solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, making them suitable for a variety of optical and electronic applications (Li et al., 2009).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives containing the benzenesulfonamide moiety have been conducted to evaluate their effectiveness as corrosion inhibitors for iron. These studies provide insights into the adsorption behaviors and inhibition efficiencies, contributing to the development of more effective corrosion protection strategies (Kaya et al., 2016).

properties

IUPAC Name

4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S2/c1-12-16(24-17(21-12)13-3-2-9-19-11-13)8-10-20-25(22,23)15-6-4-14(18)5-7-15/h2-7,9,11,20H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAINZNHDJWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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